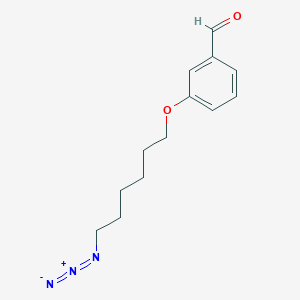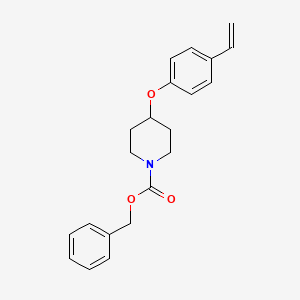
4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid benzyl ester is an organic compound that features a piperidine ring substituted with a vinylphenoxy group and a benzyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid benzyl ester typically involves a multi-step process. One common route starts with the preparation of 4-vinylphenol, which is then reacted with piperidine-1-carboxylic acid to form the intermediate 4-(4-vinylphenoxy)-piperidine-1-carboxylic acid. This intermediate is subsequently esterified with benzyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles like sodium azide (NaN3) for vinyl substitution.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Substituted vinyl derivatives.
Applications De Recherche Scientifique
4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The vinyl group can undergo polymerization reactions, while the piperidine ring may interact with biological receptors. The benzyl ester group can be hydrolyzed to release the active piperidine derivative, which can then exert its effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid methyl ester
- 4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid ethyl ester
- 4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid propyl ester
Uniqueness
4-(4-Vinylphenoxy)-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl ester counterparts.
Propriétés
Formule moléculaire |
C21H23NO3 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
benzyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H23NO3/c1-2-17-8-10-19(11-9-17)25-20-12-14-22(15-13-20)21(23)24-16-18-6-4-3-5-7-18/h2-11,20H,1,12-16H2 |
Clé InChI |
QTCWGPUHDCMKQM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)OC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


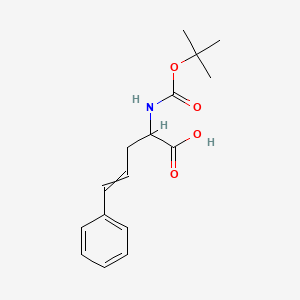
![(1S,4Z,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13722914.png)
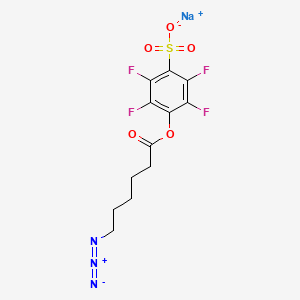
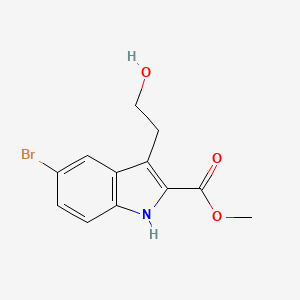
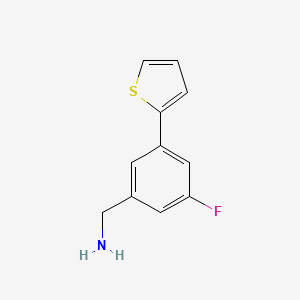
![[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
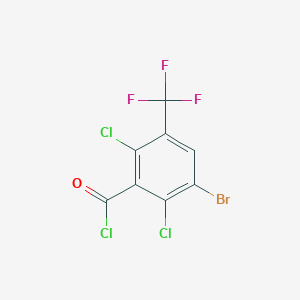
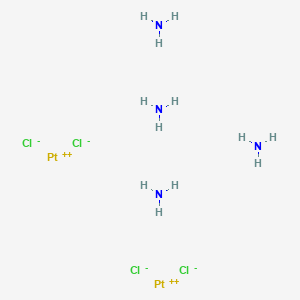
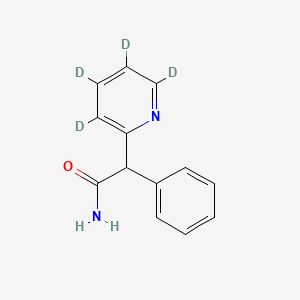
![(2E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B13722972.png)
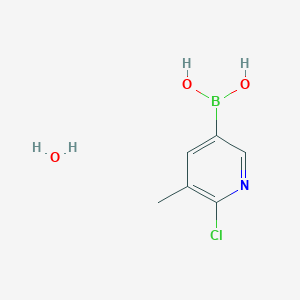
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)
